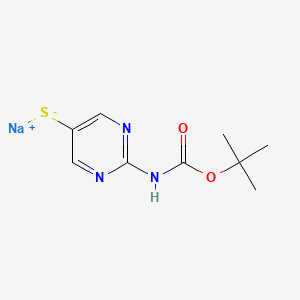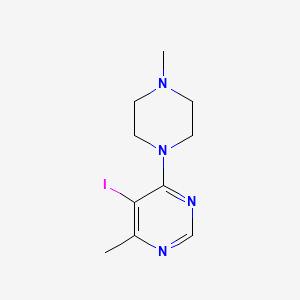
5-Iodo-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ヨード-4-メチル-6-(4-メチルピペラジン-1-イル)ピリミジンは、ピリミジンファミリーに属する複素環式化合物です。ピリミジンは、DNAやRNAなどの核酸を含む、自然界に広く見られる窒素含有複素環です。
準備方法
合成ルートと反応条件
5-ヨード-4-メチル-6-(4-メチルピペラジン-1-イル)ピリミジンの合成は、通常、ピリミジン前駆体のヨウ素化を伴います。一般的な方法の1つは、適切な酸化剤の存在下、4-メチル-6-(4-メチルピペラジン-1-イル)ピリミジンをヨウ素と反応させることです。 反応は通常、アセトニトリルやジクロロメタンなどの有機溶媒中で室温で行われます .
工業生産方法
この化合物の工業生産方法は、文献ではあまり詳しく説明されていません。 大規模合成では、実験室設定で使用されるものと同様の反応条件が用いられる可能性が高く、収率と純度を最適化します。 連続フローリアクターやその他の高度な技術が、効率とスケーラビリティを向上させるために使用される場合があります .
化学反応の分析
反応の種類
5-ヨード-4-メチル-6-(4-メチルピペラジン-1-イル)ピリミジンは、次のようなさまざまな種類の化学反応を受ける可能性があります。
置換反応: ヨウ素原子は、アミン、チオール、アルコキシドなどの他の求核剤で置換できます。
酸化と還元: この化合物は、適切な条件下で酸化または還元されて、さまざまな誘導体を形成できます。
一般的な試薬と条件
置換反応: 一般的な試薬には、アジ化ナトリウム、チオール、アルコキシドなどがあります。反応は通常、ジメチルスルホキシド(DMSO)やエタノールなどの極性溶媒中で行われます。
酸化と還元: 過酸化水素などの酸化剤または水素化ホウ素ナトリウムなどの還元剤が使用されます。
カップリング反応: パラジウム触媒と炭酸カリウムなどの塩基が一般的に使用されます.
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、アジ化ナトリウムによる置換は、アジド誘導体を生成しますが、鈴木反応でのフェニルボロン酸とのカップリングは、ビアリール化合物を生成します .
科学研究への応用
5-ヨード-4-メチル-6-(4-メチルピペラジン-1-イル)ピリミジンは、いくつかの科学研究に適用されています。
医薬品化学: 特に神経学的および炎症性疾患を標的とする潜在的な治療薬の合成におけるビルディングブロックとして使用されます.
生物学的研究: この化合物は、酵素や受容体など、さまざまな生体標的との相互作用について研究されています。
薬理学: 前臨床研究において、その薬物動態学的および薬力学的特性が評価されています.
産業応用: 農薬やその他の工業製品の開発に使用される可能性があります.
科学的研究の応用
5-Iodo-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory conditions.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Pharmacology: It is evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical studies.
Industrial Applications: The compound may be used in the development of agrochemicals and other industrial products.
作用機序
5-ヨード-4-メチル-6-(4-メチルピペラジン-1-イル)ピリミジンの作用機序には、特定の分子標的との相互作用が関与します。 たとえば、特定の酵素を阻害したり、受容体活性を調節したりする可能性があります。 具体的な経路と標的は、特定のアプリケーションと使用のコンテキストによって異なります。 場合によっては、この化合物はタンパク質の活性部位に結合することで作用し、その機能を変化させる可能性があります .
類似の化合物との比較
類似の化合物
4-メチル-6-(4-メチルピペラジン-1-イル)ピリミジン: ヨウ素置換基がないが、コア構造を共有しています。
5-ブロモ-4-メチル-6-(4-メチルピペラジン-1-イル)ピリミジン: ヨウ素ではなく臭素原子を持つ、同様の構造です。
5-クロロ-4-メチル-6-(4-メチルピペラジン-1-イル)ピリミジン: ヨウ素ではなく塩素原子を持つ、同様の構造です.
独自性
5-ヨード-4-メチル-6-(4-メチルピペラジン-1-イル)ピリミジンにヨウ素原子が存在することは、ハロゲン化アナログと比較して、独自の反応性と特性を付与します。 ヨウ素は、より大きく、より分極しやすい原子であり、化合物の電子特性とその生体標的との相互作用に影響を与える可能性があります .
類似化合物との比較
Similar Compounds
4-Methyl-6-(4-methylpiperazin-1-yl)pyrimidine: Lacks the iodine substituent but shares the core structure.
5-Bromo-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine: Similar structure with a bromine atom instead of iodine.
5-Chloro-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine: Similar structure with a chlorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 5-Iodo-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine imparts unique reactivity and properties compared to its halogenated analogs. Iodine is a larger and more polarizable atom, which can influence the compound’s electronic properties and its interactions with biological targets .
特性
分子式 |
C10H15IN4 |
|---|---|
分子量 |
318.16 g/mol |
IUPAC名 |
5-iodo-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C10H15IN4/c1-8-9(11)10(13-7-12-8)15-5-3-14(2)4-6-15/h7H,3-6H2,1-2H3 |
InChIキー |
MHKBHYCXYVDQRG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC=N1)N2CCN(CC2)C)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





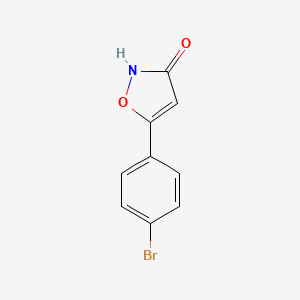
![4-(4-Chlorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B11780901.png)
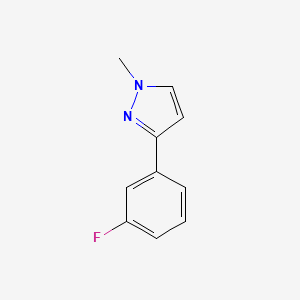
![4-Oxo-5-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylicacid](/img/structure/B11780916.png)
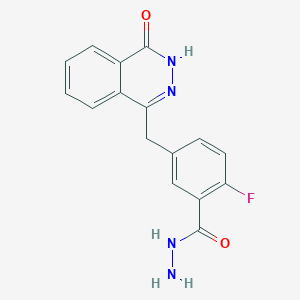

![3-Bromo-6-(4-fluorophenyl)isothiazolo[5,4-b]pyridine](/img/structure/B11780930.png)

![3-Chloro-1-(tetrahydrofuran-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B11780942.png)

